molecular formula C12H13N3O3S B12349676 2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide

2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B12349676
M. Wt: 279.32 g/mol
InChI Key: JPOMCZUKXAJQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that features a thiazole ring, an amide group, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the amide and methoxyphenyl groups. Common synthetic routes may include:

    Cyclization reactions: to form the thiazole ring.

    Amidation reactions: to introduce the amide group.

    Substitution reactions: to attach the methoxyphenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

    Reduction: Reduction reactions could target the carbonyl group in the amide.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may:

    Inhibit enzymes: by binding to the active site.

    Interact with receptors: to modulate signaling pathways.

    Disrupt cellular processes: by integrating into cell membranes or interacting with DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)acetamide: Lacks the methoxyphenyl group.

    N-(4-Methoxyphenyl)acetamide: Lacks the thiazole ring.

    2-Amino-4-oxo-4,5-dihydrothiazole: Lacks both the amide and methoxyphenyl groups.

Uniqueness

2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide is unique due to the combination of the thiazole ring, amide group, and methoxyphenyl group, which may confer specific biological activities and chemical reactivity not seen in the individual components.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C12H13N3O3S/c1-18-8-4-2-7(3-5-8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17)

InChI Key

JPOMCZUKXAJQDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.